

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethylthiocaffeine

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Compound of Interest

Compound Name: 8-Ethylthiocaffeine

Cat. No.: B13760559

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This guide provides a detailed overview of the known physicochemical properties of **8-Ethylthiocaffeine**. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for the parent compound, caffeine, and other relevant 8-thio-substituted caffeine derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this class of compounds.

Chemical Identity

8-Ethylthiocaffeine, also known as 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione, is a derivative of caffeine where an ethylthio group is substituted at the 8-position of the purine ring.

Identifier	Value
IUPAC Name	8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione
CAS Number	6287-57-6[1]
Chemical Formula	C ₁₀ H ₁₄ N ₄ O ₂ S[1]
Molecular Weight	254.31 g/mol
Canonical SMILES	CCSC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C

Physicochemical Data

Quantitative experimental data for **8-Ethylthiocaffeine** is not extensively reported in the literature. The following tables provide available data for **8-Ethylthiocaffeine** and comparative data for caffeine and other 8-thio-caffeine analogs to offer a predictive context.

Table 1: General Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Appearance
8-Ethylthiocaffeine	C10H14N4O2S	254.31	White powder[1]
Caffeine	C8H10N4O2	194.19[2]	White crystalline powder, odorless, bitter taste[3]
8-((2-Aminoethyl)thio)caffeine	C10H15N5O2S	269.33[4]	Not specified
8-((2-(Dimethylamino)ethyl)thio)caffeine HCl	C12H20ClN5O2S	333.84[5]	Not specified

Table 2: Melting and Boiling Points

Compound	Melting Point (°C)	Boiling Point (°C)
8-Ethylthiocaffeine	Not available	Not available
Caffeine	238 (anhydrous)[6]	178 (sublimes)[2][7]
8-((2-Aminoethyl)thio)caffeine	Not available	489 at 760 mmHg (predicted) [8]
8-((2-Aminoethyl)thio)caffeine HCl	Not available	508.8 (predicted)[9]

Table 3: Solubility, pKa, and LogP

Compound	Solubility	pKa	LogP (Octanol/Water)
8-Ethylthiocaffeine	Not available	Not available	Not available
Caffeine	Slightly soluble in water and alcohol; soluble in chloroform[3]. Solubility in water is ~20 mg/mL[10].	0.6 (caffeine-H ⁺), 14 (caffeine)	-0.07[11]
Xanthine (parent purine)	69 mg/L in water at 16 °C[12]	7.53[12]	-0.73[12]
8-((2-Aminoethyl)thio)caffeine	Not available	Not available	-0.2 (XLogP3 predicted)[8]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **8-Ethylthiocaffeine** are not available. However, standard methodologies used for caffeine and its analogs can be applied.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method.

- Apparatus: Thiele tube or a digital melting point apparatus.
- Procedure:
 - A small, dry sample of the substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the melting point apparatus.

- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete melting of the substance is recorded as the melting point range. For pure caffeine, a sharp melting point of 238.5°C has been reported using this method[13].

3.2. Determination of Solubility

The solubility of a compound in various solvents can be determined by the gravimetric method or by high-performance liquid chromatography (HPLC).

- Gravimetric Method:
 - An excess amount of the solute is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 48-72 hours)[13][14].
 - The saturated solution is then filtered to remove any undissolved solid.
 - A known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.
 - The solubility is calculated as the mass of the solute per volume of the solvent.
- HPLC Method:
 - Saturated solutions are prepared as described above.
 - After filtration, the saturated solution is diluted appropriately.
 - The concentration of the solute in the diluted solution is determined using a validated HPLC method with a suitable standard curve[13].

3.3. Determination of the Partition Coefficient (LogP)

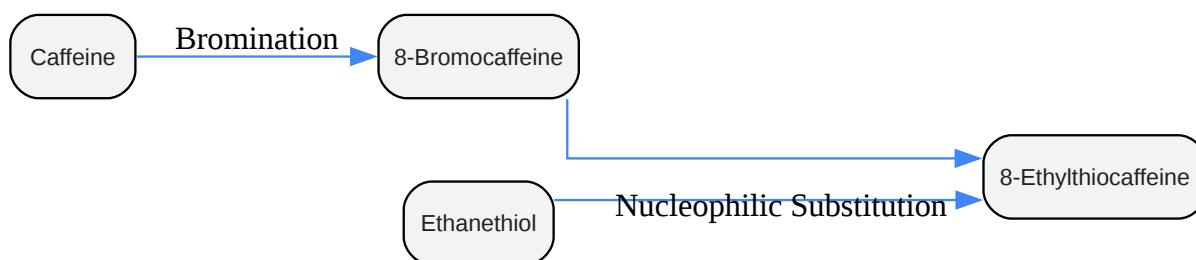
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.

- Procedure:
 - A solution of the compound is prepared in either water or octanol.
 - Equal volumes of the aqueous and octanolic phases are mixed in a separatory funnel.
 - The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate.
 - The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Biological Activity

Synthesis Workflow

The synthesis of 8-thio-substituted caffeine derivatives typically starts from 8-bromocaffeine, which is then reacted with a corresponding thiol.

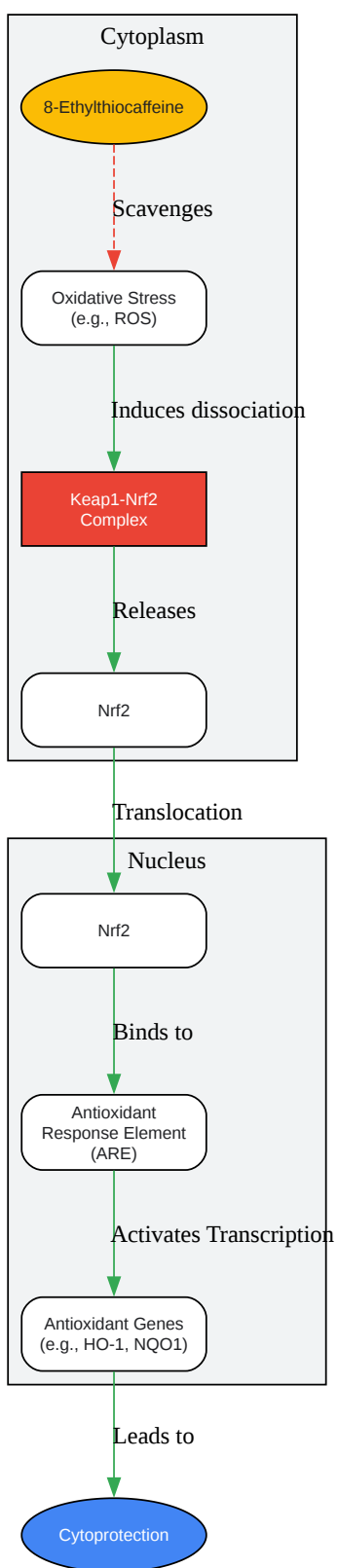


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Caption: General synthesis route for **8-Ethylthiocaffeine**.

Potential Biological Signaling Pathway

Derivatives of 8-thio-caffeine have been investigated for their antioxidant and cytoprotective effects[15][16][17]. One of the key mechanisms of cellular protection against oxidative stress involves the activation of the Nrf2 signaling pathway. While the direct interaction of **8-Ethylthiocaffeine** with this pathway has not been explicitly demonstrated, it represents a plausible mechanism of action for this class of compounds.



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Caption: Plausible Nrf2-mediated antioxidant signaling pathway for 8-thio-caffeine derivatives.

8-thio-caffeine derivatives have also been explored for their neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B)[18]. Xanthine derivatives, in general, are known to act as antagonists at adenosine receptors and as phosphodiesterase (PDE) inhibitors[19][20]. The diverse biological activities of caffeine derivatives make them promising candidates for further drug development[21].

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